(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Description
(2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic compound characterized by its unique molecular structure This compound combines multiple heterocyclic rings and functional groups, which contribute to its distinct chemical and physical properties
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-8-12(20-16-14-8)13(19)17-4-5-18-10(7-17)6-11(15-18)9-2-3-9/h6,9H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVXTJFRZKADFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone involves multiple steps:
Cyclopropyl ring synthesis: : A cyclopropylamine undergoes a condensation reaction with an α,β-unsaturated ketone, forming a cyclopropyl-containing intermediate.
Pyrazolo[1,5-a]pyrazine ring formation: : The intermediate undergoes cyclization with a hydrazine derivative, forming the pyrazolo[1,5-a]pyrazine core.
Thiadiazole ring attachment: : 4-Methyl-1,2,3-thiadiazole is introduced via a nucleophilic substitution reaction, completing the core structure.
Final methanone formation: : The resulting compound is subjected to oxidation using a mild oxidant, such as PCC (pyridinium chlorochromate), to form the final methanone structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow chemistry to optimize reaction efficiency and scalability. The use of automated synthesizers and in-line monitoring systems ensures high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions:
Oxidation: : It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction can be achieved with sodium borohydride or lithium aluminum hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible.
Cyclization: : Certain reaction conditions may promote further ring closures, forming polycyclic structures.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate
Reduction: : Sodium borohydride, lithium aluminum hydride
Substitution: : Various nucleophiles and electrophiles, often under acidic or basic conditions
Major Products
Oxidation: : Formation of carboxylic acids or ketones
Reduction: : Alcohols or amines
Substitution: : Derivatives with modified functional groups
Scientific Research Applications
Recent studies have identified various biological activities associated with this compound:
1. Antiviral Activity:
- The compound has shown promising antiviral properties, particularly against Hepatitis B Virus (HBV). Derivatives of similar structures have demonstrated significant anti-HBV activity with low cytotoxicity and favorable pharmacokinetic profiles. For instance, certain isomers exhibited markedly higher antiviral efficacy compared to others .
2. Modulation of Metabotropic Receptors:
- Compounds within this class have been identified as negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 2 (mGluR2). This modulation can influence various neuropsychiatric disorders, suggesting potential therapeutic applications in treating conditions such as depression and schizophrenia .
3. Anticancer Potential:
- Preliminary investigations indicate that this compound may possess anticancer properties. Studies involving drug libraries have identified related compounds that demonstrate efficacy against multicellular spheroids, which are useful models for cancer research .
Case Studies
Several case studies provide insights into the biological efficacy of this compound:
Case Study 1: Anti-HBV Activity
- A series of derivatives were synthesized and tested for their anti-HBV activity. Compounds 2f and 3k were noted for their excellent potency and low cytotoxicity, making them prime candidates for further development as antiviral agents. The structure-activity relationship (SAR) analysis indicated that specific structural features significantly enhance antiviral activity .
Case Study 2: Neuropsychiatric Applications
- Research on mGluR2 modulation revealed that certain derivatives could effectively alter receptor activity. This suggests their potential use in treating neuropsychiatric disorders. The implications of these findings indicate a broader therapeutic horizon for this class of compounds .
Biological Activities
| Compound Name | Activity Type | Efficacy Level | Reference |
|---|---|---|---|
| 2f | Anti-HBV | High | |
| 3k | Anti-HBV | High | |
| GYH2-18 | mGluR2 Modulator | Moderate | |
| Isomer 2f-1 | Anti-HBV | Very High |
Mechanism of Action
The compound exerts its effects primarily by binding to specific molecular targets, such as enzymes or receptors. This interaction modulates the activity of these targets, thereby influencing various biochemical pathways. For instance, it may inhibit an enzyme involved in cell proliferation, making it a candidate for anti-cancer therapies.
Comparison with Similar Compounds
Unique Features
The combination of cyclopropyl, pyrazolo[1,5-a]pyrazine, and thiadiazole rings gives this compound a unique structural framework not commonly found in other compounds.
The presence of a methanone group enhances its reactivity and binding affinity to molecular targets.
Similar Compounds
(2-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
(2-Cyclopropyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
(2-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)(5-methyl-1,2,3-thiadiazol-4-yl)methanone
These similar compounds share structural motifs but differ in their overall configuration, which can lead to variations in their chemical properties and biological activities.
Biological Activity
The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a heterocyclic organic molecule that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The compound features a complex structure with several notable components:
- Cyclopropyl group : A three-membered carbon ring that contributes to the compound's unique reactivity.
- Dihydropyrazolo framework : This structure is known for its diverse biological activities.
- Thiadiazole moiety : Recognized for its antimicrobial and anti-inflammatory properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities. The following summarizes the key findings related to the biological activity of the compound:
1. Anticancer Properties
Several studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes or pathways involved in cancer cell proliferation.
- Case Study : In vitro studies showed that derivatives with similar scaffolds demonstrated cytotoxic effects on different cancer cell lines, suggesting a promising avenue for cancer treatment .
2. Anti-inflammatory Effects
The presence of the thiadiazole moiety is associated with anti-inflammatory activity:
- Mechanism : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX) .
- Research Findings : Compounds similar to this one have shown significant reductions in inflammation markers in animal models .
3. Antimicrobial Activity
Thiadiazole derivatives are well-known for their antimicrobial properties:
- Activity Spectrum : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values comparable to standard antibiotics, indicating potent antimicrobial activity .
Data Table: Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Enzyme inhibition | |
| Anti-inflammatory | Cytokine modulation | |
| Antimicrobial | Bacterial inhibition |
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes that require careful optimization. Common methods include:
- Cyclization reactions to form heterocycles.
- Functional group modifications to enhance biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions under reflux conditions. For example, similar pyrazolo-pyrazine derivatives are synthesized by refluxing intermediates (e.g., diethyl oxalate and substituted ketones) in ethanol or toluene with sodium hydride as a base . The 4-methyl-1,2,3-thiadiazole moiety may require thiadiazole-specific coupling agents (e.g., thioamide precursors) under controlled pH and temperature.
Q. How is the structural confirmation of this compound typically performed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. SHELX programs (e.g., SHELXL) are widely used for refinement, with validation metrics such as R-factor (<0.05) and data-to-parameter ratios (>12:1) ensuring accuracy . Complementary techniques include NMR (for stereochemistry) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
Q. What solvents and conditions are optimal for recrystallization?
- Methodological Answer : Ethanol and DMF-EtOH (1:1) mixtures are commonly used for recrystallization of pyrazolo-pyrazine derivatives. Temperature gradients (e.g., slow cooling from reflux) improve crystal quality, as demonstrated in analogous compounds .
Advanced Research Questions
Q. How can regioselectivity challenges in dihydropyrazolo-pyrazine synthesis be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, substituents on the pyrazole ring (e.g., cyclopropyl groups) direct reactivity via steric hindrance. Computational modeling (DFT) can predict regiochemical outcomes, while experimental optimization may involve varying catalysts (e.g., TEA in dioxane) or reaction times .
Q. What strategies resolve contradictions between computational docking and experimental bioactivity data?
- Methodological Answer : Discrepancies often arise from force field inaccuracies or solvent effects. Cross-validate docking results (e.g., using AutoDock Vina and Schrödinger Glide) with experimental enzyme assays (e.g., 14-α-demethylase inhibition). Adjust docking parameters to account for protein flexibility or use molecular dynamics simulations to refine binding poses .
Q. How can X-ray crystallography data be optimized for low-resolution or twinned crystals?
- Methodological Answer : SHELXL’s TWIN and BASF commands are effective for twinned data refinement. For low-resolution data (<1.5 Å), apply restraints to bond lengths/angles and use isotropic displacement parameters. Validation tools like Rfree and the Cambridge Structural Database (CSD) ensure model reliability .
Q. What are the key considerations for scaling up synthesis without compromising yield?
- Methodological Answer : Batch size scalability requires solvent optimization (e.g., switching from ethanol to toluene for higher boiling points) and catalyst recycling. Monitor reaction progression via inline FTIR or HPLC to identify bottlenecks. Pilot studies show that maintaining a 10:1 solvent-to-reactant ratio minimizes side reactions .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting NMR and X-ray data for this compound?
- Methodological Answer : NMR may indicate dynamic processes (e.g., ring puckering) not captured in static X-ray structures. Variable-temperature NMR or NOESY experiments can resolve conformational ambiguities. Cross-reference with computational models (e.g., Gaussian NBO analysis) to validate electronic environments .
Q. What metrics validate the robustness of molecular docking studies for this compound?
- Methodological Answer : Use docking score consistency (ΔG < -7 kcal/mol), RMSD values (<2 Å between poses), and agreement with mutagenesis data. For example, if the compound’s thiadiazole group interacts with 14-α-demethylase’s heme pocket, validate via site-directed mutagenesis of key residues (e.g., Leu321) .
Tables for Key Parameters
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| X-ray refinement R-factor | <0.05 | |
| Docking score (ΔG) | < -7 kcal/mol | |
| Reaction yield (synthesis) | 60–85% (ethanol reflux) | |
| Recrystallization solvent | DMF-EtOH (1:1) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
